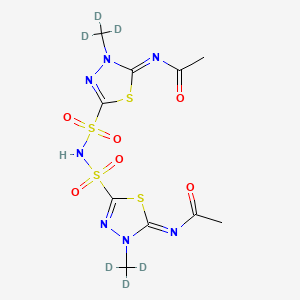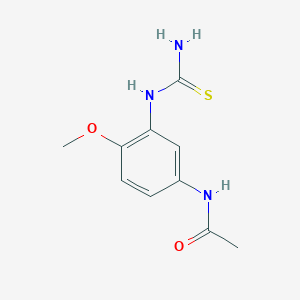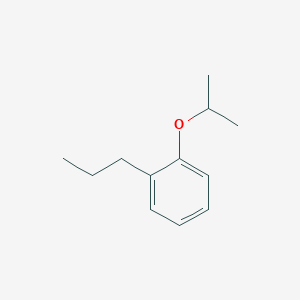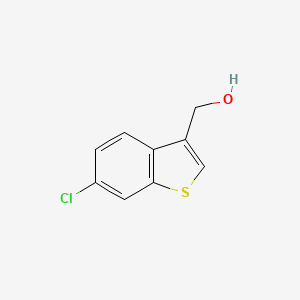
(6-Chloro-1-benzothiophen-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Chloro-1-benzothiophen-3-yl)methanol is an organic compound belonging to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This compound is characterized by the presence of a chlorine atom at the 6th position and a hydroxymethyl group at the 3rd position on the benzothiophene ring. It has a molecular formula of C9H7ClOS and a molecular weight of 198.67 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-1-benzothiophen-3-yl)methanol can be achieved through various synthetic routes. One common method involves the reaction of 6-chlorobenzothiophene with formaldehyde in the presence of a base, such as sodium hydroxide, to yield the desired product. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity product .
Análisis De Reacciones Químicas
Types of Reactions
(6-Chloro-1-benzothiophen-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding benzothiophene derivative with a methyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-chloro-1-benzothiophene-3-carboxylic acid.
Reduction: Formation of 6-chloro-1-benzothiophene-3-methyl.
Substitution: Formation of various substituted benzothiophene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(6-Chloro-1-benzothiophen-3-yl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex benzothiophene derivatives.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (6-Chloro-1-benzothiophen-3-yl)methanol is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, its antimicrobial activity may involve the inhibition of key enzymes or disruption of cell membrane integrity in microorganisms . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
(6-Chloro-1-benzothiophen-2-yl)methanol: Similar structure but with the hydroxymethyl group at the 2nd position.
(5-Chloro-1-benzothiophen-3-yl)methanol: Similar structure but with the chlorine atom at the 5th position.
Uniqueness
(6-Chloro-1-benzothiophen-3-yl)methanol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom and hydroxymethyl group at specific positions on the benzothiophene ring can result in distinct properties compared to other benzothiophene derivatives .
Propiedades
Fórmula molecular |
C9H7ClOS |
|---|---|
Peso molecular |
198.67 g/mol |
Nombre IUPAC |
(6-chloro-1-benzothiophen-3-yl)methanol |
InChI |
InChI=1S/C9H7ClOS/c10-7-1-2-8-6(4-11)5-12-9(8)3-7/h1-3,5,11H,4H2 |
Clave InChI |
WDGZQLAZXNJTML-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)SC=C2CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 3-hydroxy-2-[[(2S)-1-hydroxypropan-2-yl]iminomethyl]-3-(2,3,4-trifluorophenyl)prop-2-enoate](/img/structure/B13842678.png)
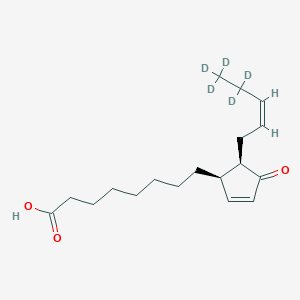
![2-pyrimidin-2-yl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole](/img/structure/B13842695.png)
![3-(tert-Butoxy)benzo[d]isothiazole](/img/structure/B13842698.png)
![4-[Bis[(1,1-dimethylethoxy)carbonyl]aminobut-2-enoic Acid Ethyl Ester](/img/structure/B13842704.png)

![[4-(4-Piperidin-1-ylpiperidin-1-yl)phenyl]methanamine](/img/structure/B13842716.png)
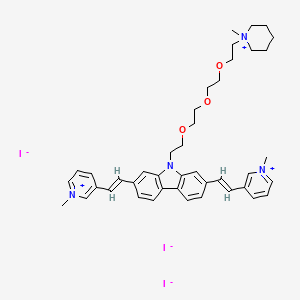

![2-(methoxymethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B13842748.png)
